

FIIN-1: A Comprehensive Technical Guide to its Impact on Downstream Signaling Pathways

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Compound of Interest

Compound Name: FIIN-1
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This in-depth technical guide provides a comprehensive overview of **FIIN-1**, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document details the downstream signaling pathways affected by **FIIN-1**, presents quantitative data on its activity, and provides detailed experimental protocols for its characterization.

FIIN-1 is a selective, covalent inhibitor that targets a conserved cysteine residue within the P-loop of the ATP-binding site of FGFRs 1, 2, and 3, and to a lesser extent, FGFR4.^{[1][2]} Its irreversible binding mechanism offers a powerful tool for investigating FGFR-dependent cellular processes and serves as a foundation for the development of therapeutically relevant inhibitors for cancers driven by aberrant FGFR signaling.^{[2][3]}

Quantitative Data Summary

The following tables summarize the binding affinities, inhibitory concentrations, and cellular potencies of **FIIN-1** against various kinases and cancer cell lines.

Table 1: **FIIN-1** Kinase Binding Affinity and Inhibitory Concentration

Target Kinase	Dissociation Constant (Kd) (nM)	Biochemical IC50 (nM)
FGFR1	2.8[4][5]	9.2[4]
FGFR2	6.9[4][5]	6.2[4]
FGFR3	5.4[4][5]	11.9[4]
FGFR4	120[4][5]	189[4]
Flt1 (VEGFR1)	32[4][5]	661[4]
Flt4 (VEGFR3)	120[5]	-
VEGFR2	210[4][5]	-
BLK	65[4]	381[4]
ERK5	160[4]	-
KIT	420[4]	-
MET	1000[4]	-
PDGFRB	480[4]	-

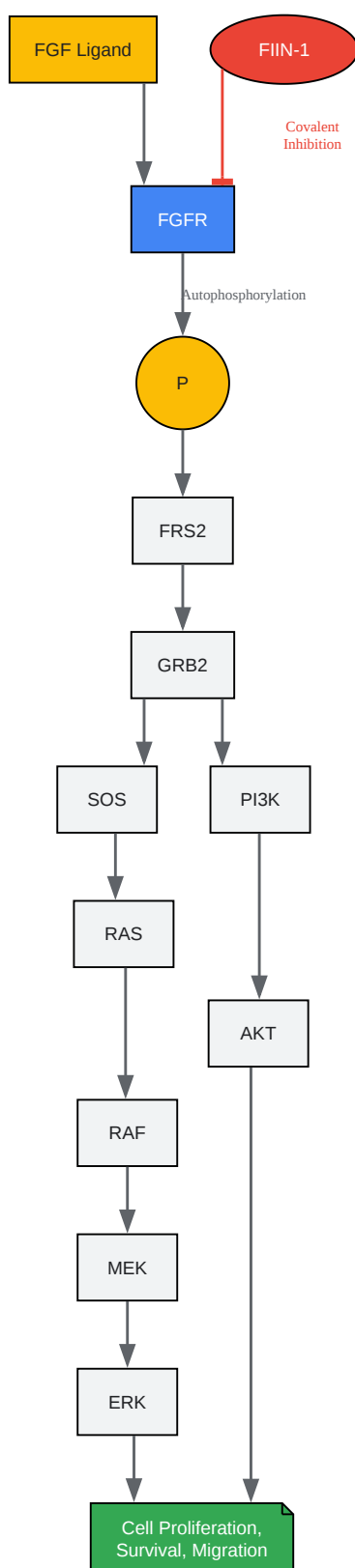
 Table 2: **FIIN-1** Anti-proliferative Activity (EC50) in FGFR-Dependent Cell Lines

Cell Line	Cancer Type	FGFR Aberration	EC50 (nM)
Ba/F3 (Tel-FGFR1)	-	Fusion	14[2][3]
Ba/F3 (Tel-FGFR3)	-	Fusion	10[5]
KATO III	Stomach	-	14[4]
SNU-16	Stomach	-	30[4]
NCI-H520	Lung	FGFR1 Amplification	121[4]
SW780	Bladder	FGFR3 Amplification	277[4]
RT4	Bladder	-	70[4]

Downstream Signaling Pathways Affected by FIIN-1

FGFR activation triggers a cascade of intracellular signaling events that are crucial for cell proliferation, survival, differentiation, and migration.[6] Aberrant FGFR signaling is a known driver in various cancers. **FIIN-1**, by irreversibly inhibiting FGFRs, effectively blocks these downstream pathways. The primary signaling cascades affected are the RAS-MAPK and PI3K-AKT pathways.[1][7]

FGFR Signaling and Inhibition by FIIN-1



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FGFR signaling cascade and its inhibition by **FIIN-1**.

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and trans-autophosphorylate, leading to the recruitment and phosphorylation of downstream effector proteins. This initiates signaling through key pathways, including:

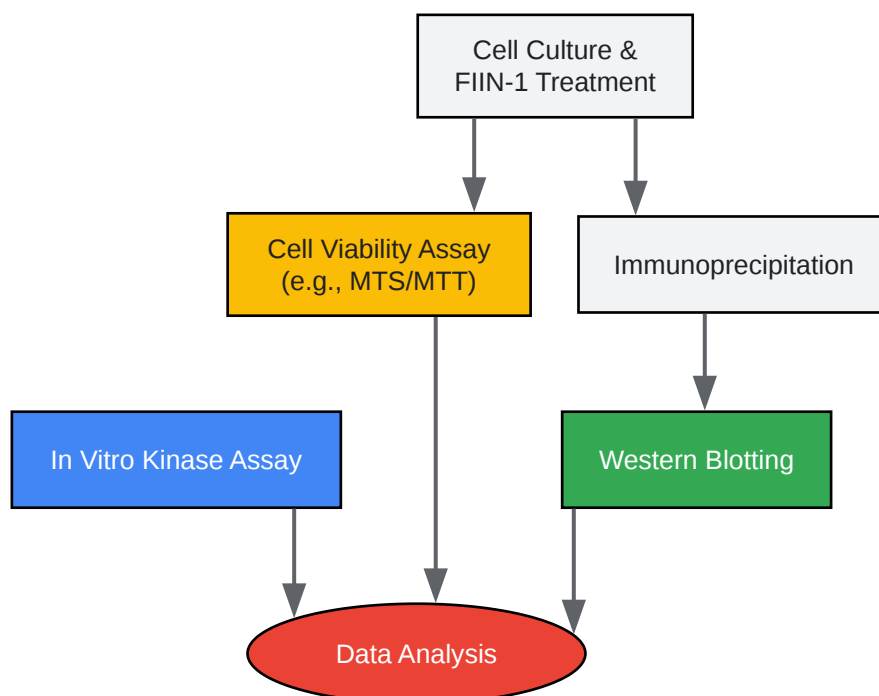
- **RAS/MAPK Pathway:** Activated FGFRs recruit FRS2, which in turn recruits GRB2 and SOS, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. This pathway is a primary driver of cell proliferation.
- **PI3K/AKT Pathway:** The GRB2 adapter protein can also recruit GAB1, which activates PI3K. PI3K then phosphorylates and activates AKT, a crucial kinase for promoting cell survival and inhibiting apoptosis.

FIIN-1 covalently binds to the FGFR kinase domain, preventing ATP binding and subsequent autophosphorylation. This effectively shuts down all downstream signaling from the receptor, leading to the inhibition of cell proliferation and survival in FGFR-dependent cancer cells.[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of **FIIN-1** on FGFR signaling.

Experimental Workflow Overview



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General workflow for characterizing **FIIN-1**'s effects.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of **FIIN-1** on the enzymatic activity of recombinant FGFR kinases.

Materials:

- Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
- **FIIN-1**.
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- ATP.
- Poly(Glu, Tyr) 4:1 peptide substrate.
- ADP-Glo™ Kinase Assay kit or similar.
- Microplate reader.

Procedure:

- Prepare a serial dilution of **FIIN-1** in kinase buffer.
- In a 384-well plate, add the **FIIN-1** dilutions.
- Add the recombinant FGFR kinase to each well.
- Incubate for 30-60 minutes at room temperature to allow for covalent bond formation.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
- Incubate for 1-2 hours at 30°C.

- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
- Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of **FIIN-1** concentration.

Western Blotting for Pathway Analysis

This method is used to assess the phosphorylation status of FGFR and its downstream effectors in cellular models.

Materials:

- FGFR-dependent cancer cell lines (e.g., NCI-H520, SNU-16).
- Cell culture medium and supplements.
- **FIIN-1**.
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA protein assay kit.
- SDS-PAGE gels and running buffer.
- Transfer buffer and nitrocellulose or PVDF membranes.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-total-FGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, and anti-GAPDH or β -actin (loading control).
- HRP-conjugated secondary antibodies.
- Enhanced chemiluminescence (ECL) substrate.
- Imaging system.

Procedure:

- Plate cells and allow them to adhere overnight.
- Serum-starve the cells for 12-24 hours.
- Pre-treat the cells with various concentrations of **FIIN-1** for 2-4 hours.
- Stimulate the cells with the appropriate FGF ligand (e.g., FGF2) for 15-30 minutes.
- Wash the cells with ice-cold PBS and lyse them.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
- Block the membrane and incubate with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using ECL and an imaging system.

Immunoprecipitation

Immunoprecipitation is used to isolate FGFR from cell lysates to analyze its phosphorylation status more specifically.

Materials:

- Cell lysates prepared as for Western blotting.
- Anti-FGFR antibody.
- Protein A/G magnetic beads.
- Wash buffer.
- Elution buffer or SDS-PAGE sample buffer.

Procedure:

- Pre-clear the cell lysate by incubating with protein A/G beads.
- Incubate the pre-cleared lysate with the anti-FGFR antibody overnight at 4°C with gentle rotation.
- Add fresh protein A/G beads to capture the antibody-antigen complexes.
- Wash the beads several times with wash buffer to remove non-specific binding.
- Elute the immunoprecipitated proteins from the beads.
- Analyze the eluate by Western blotting using an anti-phospho-tyrosine antibody or specific anti-phospho-FGFR antibodies.

Cell Viability Assay

This assay measures the effect of **FIIN-1** on the proliferation and survival of cancer cell lines.

Materials:

- FGFR-dependent cancer cell lines.
- 96-well cell culture plates.
- **FIIN-1**.
- MTS or MTT reagent.
- Microplate reader.

Procedure:

- Seed cells in a 96-well plate and allow them to attach overnight.
- Treat the cells with a serial dilution of **FIIN-1**.
- Incubate for 72 hours.

- Add the MTS or MTT reagent to each well and incubate for 1-4 hours.
- Measure the absorbance at the appropriate wavelength.
- Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.

This technical guide provides a foundational understanding of **FIIN-1**'s mechanism of action and its effects on downstream signaling pathways. The provided protocols offer a starting point for researchers to further investigate the therapeutic potential of targeting the FGFR pathway with covalent inhibitors.

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